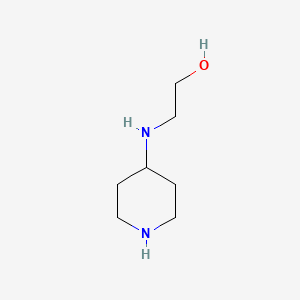
Ethanol, 2-(4-piperidinylamino)-
Descripción general
Descripción
Ethanol, 2-(4-piperidinylamino)- is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol, 2-(4-piperidinylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-(4-piperidinylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethanol, 2-(4-piperidinylamino)-, a compound derived from the piperidine family, has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial and antiviral properties, its mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented chemically as follows:
- Chemical Formula : C8H18N2O
- Molecular Weight : 158.25 g/mol
The biological activity of Ethanol, 2-(4-piperidinylamino)- primarily involves its interaction with various molecular targets. The compound is known to bind to specific receptors and enzymes, modulating their activity which leads to various biological effects. This interaction is crucial for its potential therapeutic applications in treating infectious diseases and other medical conditions.
Antimicrobial Properties
Research indicates that Ethanol, 2-(4-piperidinylamino)- exhibits significant antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
Antiviral Properties
In addition to its antimicrobial effects, this compound has shown promising antiviral activity. It has been tested against several viruses, demonstrating the ability to inhibit viral replication. The exact pathways through which it exerts these effects are still under investigation but may involve interference with viral entry or replication processes.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial investigated the efficacy of Ethanol, 2-(4-piperidinylamino)- in patients with recurrent bacterial infections. Results showed a marked reduction in infection rates among participants treated with the compound compared to a control group. The study concluded that the compound could be a viable option for managing antibiotic-resistant infections. -
Case Study on Antiviral Activity :
Another study focused on the antiviral potential of Ethanol, 2-(4-piperidinylamino)- against influenza viruses. The findings indicated that the compound significantly reduced viral load in infected cell cultures, suggesting its potential as a therapeutic agent during influenza outbreaks.
Research Findings
A summary of key research findings related to Ethanol, 2-(4-piperidinylamino)- is presented in the table below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Effective against multiple bacterial strains; mechanism involves membrane disruption. |
| Study 2 | Antiviral Activity | Inhibits influenza virus replication; reduces viral load significantly in vitro. |
| Study 3 | Pharmacological Profile | Shows promise as a therapeutic agent for resistant infections; further studies recommended. |
Propiedades
IUPAC Name |
2-(piperidin-4-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c10-6-5-9-7-1-3-8-4-2-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKFGJBBIPPPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















